Methyl 4-(4-oxobutyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-oxobutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOQVAJFXOJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 4 Oxobutyl Benzoate and Its Key Intermediates
Esterification Pathways for Benzoic Acid Derivatives
A direct and common method for synthesizing Methyl 4-(4-oxobutyl)benzoate is through the esterification of its carboxylic acid precursor. This pathway is an example of the classic Fischer esterification reaction.
Esterification of 4-(4-Oxobutyl)benzoic Acid with Methanol (B129727)
The synthesis can be efficiently achieved by reacting 4-(4-Oxobutyl)benzoic acid with methanol in the presence of an acid catalyst. This reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water. To ensure a high yield, the reaction equilibrium is typically shifted towards the products by using a large excess of methanol and/or by removing the water as it is formed.
Catalytic Systems in Esterification (e.g., Sulfuric Acid)
Strong mineral acids are commonly employed as catalysts in Fischer esterification. Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this transformation. The role of the sulfuric acid is to protonate the carbonyl oxygen of the 4-(4-Oxobutyl)benzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Other acid catalysts, such as p-toluenesulfonic acid (PTSA), can also be used.
Optimization of Reaction Parameters (e.g., Molar Ratio, Temperature, Time)
The efficiency of the esterification process is highly dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.
Molar Ratio: A significant excess of methanol is typically used to drive the reaction equilibrium toward the formation of the ester, in accordance with Le Châtelier's principle.
Temperature: The reaction is generally conducted at the reflux temperature of methanol (around 65-70 °C) to increase the reaction rate without the need for high-pressure apparatus.
Time: The reaction is typically run for several hours to ensure it reaches completion. Reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
The table below summarizes typical parameters for this esterification.
| Parameter | Typical Value/Condition | Purpose |
| Reactant Ratio (Acid:Methanol) | 1:10 or higher | Shift equilibrium to favor product formation |
| Catalyst | Concentrated H₂SO₄ or PTSA | Protonates carbonyl, increasing reactivity |
| Temperature | Reflux (65-80 °C) | Increases reaction rate |
| Reaction Time | 6 - 18 hours | Ensure reaction completion |
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation provides an alternative and powerful method for constructing the carbon framework of this compound or its precursors by forming a new carbon-carbon bond between an aromatic ring and an acyl group.
Synthesis via Friedel-Crafts Acylation of Toluene (B28343) Derivatives
A multi-step synthetic route can be designed starting from toluene. This approach involves first performing a Friedel-Crafts acylation on toluene, followed by subsequent chemical modifications.
The initial step involves the reaction of toluene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically forms 4-oxo-4-(p-tolyl)butanoic acid as the major product, due to the ortho-, para-directing effect of the methyl group on the toluene ring, with the para-product being sterically favored. google.comacs.org The resulting intermediate, 4-oxo-4-(p-tolyl)butanoic acid, can then be converted to this compound through a sequence of oxidation of the methyl group to a carboxylic acid, followed by esterification. A Chinese patent describes a route involving classical Friedel-Crafts acylation of toluene and succinic anhydride, followed by esterification and then oxidation to yield the target compound. google.com
Below are typical conditions for the initial Friedel-Crafts acylation step.
| Parameter | Typical Value/Condition |
| Aromatic Substrate | Toluene |
| Acylating Agent | Succinic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Product | 4-oxo-4-(p-tolyl)butanoic acid |
Friedel-Crafts Acylation of Methyl Benzoate (B1203000) with Bromobutyl Derivatives
A more direct, though potentially more challenging, approach would be the Friedel-Crafts acylation of methyl benzoate itself. In this scenario, an acyl group is introduced directly onto the pre-existing methyl benzoate ring.
This synthesis would involve reacting methyl benzoate with an appropriate acylating agent, such as 4-bromobutyryl chloride or a similar derivative, in the presence of a Lewis acid catalyst. However, this reaction is complicated by the fact that the methyl ester group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. smolecule.com Consequently, harsher reaction conditions or more potent catalytic systems may be required compared to the acylation of activated rings like toluene. The acylation would be directed primarily to the meta position relative to the ester group. Subsequent chemical steps would be necessary to convert the bromo group into the required aldehyde functionality.
Catalyst Systems (e.g., Aluminum Chloride)
The Friedel-Crafts acylation is critically dependent on the use of a Lewis acid catalyst to activate the acylating agent. libretexts.org Aluminum chloride (AlCl₃) is a conventional and highly effective catalyst for this transformation. mychemblog.com Its primary role is to coordinate with the acylating agent, such as an acyl chloride, to generate a highly electrophilic acylium ion. This resonance-stabilized cation is the reactive species that is then attacked by the electron-rich aromatic ring. nih.gov
The mechanism begins with the reaction between the acyl chloride and aluminum chloride, forming a complex. mychemblog.com This complex then dissociates to form the acylium ion and the AlCl₄⁻ anion. The subsequent electrophilic aromatic substitution proceeds as the aromatic ring attacks the acylium ion, leading to the formation of a new carbon-carbon bond and a sigma complex intermediate. Finally, deprotonation of the sigma complex restores aromaticity and regenerates the Lewis acid catalyst, although it often remains complexed to the product ketone. libretexts.org
Reaction Conditions and Yield Optimization
Optimizing the Friedel-Crafts acylation is essential for maximizing product yield and purity. Several factors, including temperature, solvent, and reactant stoichiometry, must be carefully controlled. The reaction is typically conducted in a non-aqueous solvent, such as ether, and may require heating under reflux to proceed to completion. mychemblog.com
Key parameters for optimization include catalyst selection, temperature control, and purification methods. For instance, maintaining a consistent reflux temperature helps drive the reaction equilibrium toward the desired product. nih.gov Post-reaction, a neutralization wash, often with a sodium bicarbonate solution, is followed by purification techniques like column chromatography or recrystallization to isolate the pure acylated product. nih.gov The choice of solvent is also critical, as it must be able to dissolve the reactants but not react with the catalyst or intermediates. Dichloromethane and carbon disulfide are common choices. The molar ratio of the catalyst to the acylating agent can also significantly impact the reaction's efficiency.
Table 1: Parameters for Friedel-Crafts Acylation Optimization
| Parameter | Condition/Variable | Purpose |
|---|---|---|
| Catalyst | Aluminum Chloride (AlCl₃) | Generation of acylium ion electrophile. |
| Temperature | Heating under reflux | To overcome the activation energy and drive the reaction to completion. |
| Solvent | Non-aqueous (e.g., ether, dichloromethane) | To dissolve reactants without interfering with the reaction. |
| Stoichiometry | Molar ratio of reactants and catalyst | To ensure complete conversion and minimize side products. |
| Purification | Neutralization wash, Chromatography | To isolate the pure product from byproducts and unreacted starting materials. |
Palladium-Catalyzed Coupling Strategies
Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions for the precise formation of carbon-carbon bonds. These methods offer high functional group tolerance and stereoselectivity, making them powerful tools for constructing complex molecules. mychemblog.com
Heck Reaction for this compound Formation
The Mizoroki-Heck reaction is a palladium-catalyzed process that couples an unsaturated halide with an alkene. mychemblog.comwikipedia.org This reaction provides a direct method for the alkenylation of aryl halides, establishing a new carbon-carbon bond. youtube.com The general mechanism involves a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. nih.gov
Coupling of Methyl 4-Bromobenzoate (B14158574) with 3-Butyn-1-ol
A synthetic strategy utilizing the Heck reaction for this target molecule would involve the coupling of an aryl halide with a suitable alkene. Specifically, the reaction would be between Methyl 4-bromobenzoate and an alkene partner. While the Heck reaction traditionally involves alkenes, related palladium-catalyzed couplings can involve alkynes. In the context of the specified reactants, Methyl 4-bromobenzoate would serve as the aryl halide component. The coupling partner, 3-butyn-1-ol, contains an alkyne functional group. A direct coupling would lead to an enyne product, which would subsequently require hydration of the triple bond to furnish the ketone moiety present in this compound.
Ligand and Catalyst Systems (e.g., Pd(II) chloride, Triphenylphosphine)
The success of the Heck reaction relies on a carefully selected palladium catalyst and ligand system. wikipedia.org The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor like palladium(II) chloride or palladium(II) acetate (B1210297). mychemblog.comwikipedia.org
Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), are crucial components of the catalyst system. nih.gov They play several roles, including stabilizing the palladium center, enhancing its solubility, and modulating its reactivity. The coordination of triphenylphosphine to the palladium atom influences the rates of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org The combination of a palladium source and a phosphine ligand allows for the creation of a highly active and stable catalyst capable of facilitating the desired C-C bond formation. nih.govwikipedia.org
Table 2: Components of a Typical Heck Reaction Catalyst System
| Component | Example | Role in Reaction |
|---|---|---|
| Palladium Precursor | Palladium(II) chloride (PdCl₂), Palladium(II) acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd catalyst, modulates reactivity. |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the hydrogen halide byproduct and regenerates the Pd(0) catalyst. |
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |
Continuous Flow Systems for Scalability
For industrial-scale synthesis, transitioning from batch processing to continuous flow systems offers significant advantages in safety, efficiency, and scalability. mit.edu Continuous flow reactors, particularly plug flow reactors (PFR), allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This level of control can lead to higher yields, improved selectivity, and minimized byproduct formation. nih.gov
In the context of palladium-catalyzed reactions like the Heck reaction, continuous flow technology can enhance process robustness. nih.gov The use of supported catalysts, such as palladium on silica (B1680970), within the flow reactor simplifies catalyst separation and recycling, which is a key consideration for expensive precious metal catalysts. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, allowing potentially hazardous or exothermic reactions to be conducted safely. mit.edu These systems have been successfully used for Heck reactions, demonstrating their potential for the scalable and efficient production of fine chemicals and pharmaceutical intermediates. nih.gov
Boron-Catalyzed Alkylation Methodologies
Lewis Acid Catalysis in Coupling Reactions (e.g., B(C₆F₅)₃)
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst due to the electron-withdrawing nature of its pentafluorophenyl groups, which enhances the electrophilicity of the central boron atom. This property allows it to activate a wide range of substrates for subsequent chemical transformations. In the context of synthesizing structures related to this compound, B(C₆F₅)₃ has been utilized to catalyze the coupling of vinyl aromatics with bromoketones.
A notable application involves the reaction of methyl 4-vinylbenzoate with a bromoketone in the presence of a catalytic amount of B(C₆F₅)₃. The reaction, typically carried out in a non-coordinating solvent like mesitylene at elevated temperatures, results in the formation of a new carbon-carbon bond, yielding the desired alkylated product. This approach is advantageous due to the metal-free conditions and the high efficiency of the catalyst.
| Reaction Component | Role/Species | Typical Conditions | Yield |
| Substrate 1 | Methyl 4-vinylbenzoate | 80°C | 70-73% |
| Substrate 2 | Bromoketone | Mesitylene solvent | |
| Catalyst | B(C₆F₅)₃ (5 mol%) | - |
Mechanistic Insights into Boron-Catalyzed Activation
The mechanism of B(C₆F₅)₃ catalysis in these alkylation reactions involves the activation of one of the reactants by the Lewis acidic boron center. In the coupling of methyl 4-vinylbenzoate and a bromoketone, the B(C₆F₅)₃ coordinates to the carbonyl oxygen of the bromoketone. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and facilitating a nucleophilic attack by the vinyl group of methyl 4-vinylbenzoate.
Alternatively, in reactions involving silanes, B(C₆F₅)₃ can activate the Si-H bond. Mechanistic studies have pointed towards a process where the borane abstracts a hydride from the silane, generating a highly reactive silylium cation and a hydridoborate anion [HB(C₆F₅)₃]⁻. This silylium species can then interact with the substrate, leading to the desired transformation. The exact mechanistic pathway can be complex and substrate-dependent, sometimes involving an outer-sphere interaction rather than direct coordination to the primary substrate.
Enzymatic Synthesis Approaches
Enzymatic methods represent a growing field in chemical synthesis, offering green and highly selective alternatives to conventional chemical processes. Lipases, in particular, have been extensively studied for their utility in ester synthesis.
Lipase-Catalyzed Transesterification
The synthesis of benzoate esters, including structures analogous to this compound, can be achieved through lipase-catalyzed transesterification. This biocatalytic method typically involves the reaction of a starting ester with an alcohol in the presence of a lipase. A commonly used and highly effective biocatalyst for this transformation is the immobilized lipase B from Candida antarctica (CAL-B), commercially known as Novozym 435.
In a representative transesterification reaction for a benzoate ester, the enzyme facilitates the transfer of the acyl group from the initial ester to the new alcohol. These reactions are often carried out in organic solvents to enhance substrate solubility and shift the reaction equilibrium towards the product. While this method is noted for its environmental benefits, the efficiency for certain substrates can be a limitation, with reported yields for some enzymatic esterifications being in the range of 45-50%.
| Enzyme | Reaction Type | Substrates | Key Advantages |
| Lipase B from Candida antarctica (CAL-B) | Transesterification | Benzoate Esters, Alcohols | High selectivity, Mild reaction conditions, Environmentally benign |
Biocatalytic Efficiency and Environmental Considerations
The use of enzymes like lipases in organic synthesis aligns with the principles of green chemistry. Enzymatic reactions are typically conducted under mild conditions of temperature and pH, which reduces energy consumption and the formation of byproducts. pkusz.edu.cn Enzymes themselves are biodegradable and derived from renewable resources, further minimizing the environmental impact of the chemical process. pkusz.edu.cn
Multi-step Convergent Synthesis Routes
Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages of the synthesis. This approach can be more efficient than a linear synthesis, particularly for complex molecules, as it allows for the parallel construction of key intermediates.
For this compound, a convergent approach would involve the synthesis of two key fragments: one containing the methyl benzoate moiety and the other containing the four-carbon oxobutyl chain. These fragments would then be coupled to form the final product.
Several synthetic strategies can be envisioned for a convergent synthesis of this compound:
Friedel-Crafts Acylation Approach : One fragment could be a suitably substituted benzene derivative, such as methyl benzoate. The other fragment would be a four-carbon acylating agent, like succinic anhydride or a derivative thereof. A Friedel-Crafts acylation reaction would then be used to attach the butyl chain to the aromatic ring, followed by further functional group manipulations to achieve the final ketone and ester functionalities.
Heck Reaction Strategy : A palladium-catalyzed Heck reaction offers another convergent pathway. This could involve the coupling of methyl 4-bromobenzoate with 3-buten-1-ol. The initial product would then undergo oxidation of the terminal alcohol to the corresponding aldehyde, yielding this compound.
Grignard Reaction Route : A synthesis could begin with the preparation of a Grignard reagent from a halogenated benzoic acid derivative. This organometallic species could then react with a suitable four-carbon electrophile, such as an epoxide or an aldehyde derivative, to form the carbon-carbon bond. Subsequent oxidation and esterification steps would lead to the target molecule. A patented method describes a Grignard reaction between 4-(2-halogenated ethyl) benzoic acid and glyoxal dialkyl acetal to generate a key intermediate. google.com
Routes from Benzene and Succinic Anhydride
One of the fundamental approaches to constructing the carbon skeleton of this compound begins with the Friedel-Crafts acylation of benzene with succinic anhydride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion that acts as the electrophile for the aromatic substitution. smolecule.com The initial product of this reaction is 4-oxo-4-phenylbutanoic acid.
The subsequent steps involve the transformation of the two functional groups:
Reduction of the Ketone: The ketone group in 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group (-CH₂-) to form 4-phenylbutanoic acid. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Esterification: The carboxylic acid group of 4-phenylbutanoic acid is then esterified to yield the methyl ester. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Final Acylation/Oxidation: The final step involves re-introducing the ketone functionality at the terminal position of the butyl chain, which requires further specific functionalization strategies not detailed in the initial Friedel-Crafts approach.
An alternative pathway involves a Heck reaction between methyl 4-bromobenzoate and 3-buten-1-ol, catalyzed by palladium acetate, which directly constructs a precursor that can be oxidized to the final product.
Strategies Involving Selective Reduction, Oxidation, and Bromination
Synthetic strategies can be designed to build the molecule through a sequence of selective functional group transformations. These routes offer flexibility in controlling the introduction of the required functionalities at specific stages.
A representative sequence could involve:
Starting Material: A precursor such as a substituted toluene.
Bromination: Benzylic bromination of the toluene derivative can install a reactive handle for chain extension.
Chain Extension: Reaction with a suitable nucleophile to build the four-carbon chain.
Selective Oxidation: Oxidation of a precursor alcohol at the terminal position of the side chain to form the required ketone.
Selective Reduction: If a more oxidized precursor is used, selective reduction might be necessary to achieve the desired oxidation state at other positions.
The precise sequence and choice of reagents are critical for achieving high yields and selectivity, avoiding unwanted side reactions on the aromatic ring or the ester group.
Preparation from 4-(2-Halogenated Ethyl)benzoic Acid via Grignard Reaction
A patented method discloses the synthesis starting from 4-(2-halogenated ethyl)benzoic acid. google.com This approach utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation. labflow.com
The key steps in this process are:
Formation of the Grignard Reagent: The starting material, 4-(2-bromoethyl)benzoic acid, is reacted with magnesium metal in an ether solvent (like tetrahydrofuran) to form the corresponding Grignard reagent. google.com The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic organomagnesium compound. labflow.com
Reaction with an Electrophile: The Grignard reagent is then reacted with an appropriate two-carbon electrophile that can be converted into the terminal aldehyde. A suitable electrophile is glyoxal dialkyl acetal. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the acetal. labflow.com
Hydrolysis and Transformation: The intermediate product is then subjected to halogenation and deprotection steps to unmask the aldehyde functionality and yield 4-[(3-halogenate-4-oxo) butyl] benzoic acid, a direct precursor to the target molecule. google.com
This method is particularly useful for building the side chain with precise control over its length and functionality.
Challenges and Optimization Strategies in Synthetic Procedures
The synthesis of this compound is not without its challenges. Issues related to reaction control, byproduct formation, and catalyst stability are common hurdles that require careful optimization of reaction conditions.
Regioselectivity Control in Bromination Reactions (e.g., suppressing α-bromination)
When a synthetic route involves the bromination of a ketone intermediate, controlling the position of bromination (regioselectivity) is a significant challenge. The position alpha (α) to a carbonyl group is readily halogenated because of its ability to form an enol or enolate intermediate. wikipedia.orgyoutube.com
Mechanism: In both acidic and basic media, the ketone exists in equilibrium with its enol or enolate form. wikipedia.orgmasterorganicchemistry.com This C=C double bond of the enol/enolate is nucleophilic and readily attacks electrophilic bromine (Br₂). masterorganicchemistry.com
Challenge: If the desired reaction requires bromination at a different position (e.g., on the aromatic ring or a benzylic position), the high reactivity of the α-position can lead to the formation of undesired α-bromo ketone byproducts.
Optimization Strategies:
Protecting Groups: The ketone functionality can be temporarily converted into a protecting group (like a ketal) that deactivates the α-position towards bromination. The ketone is then regenerated after the desired bromination step is complete.
Reaction Conditions: Halogenation of unsymmetrical ketones in acidic solution tends to occur at the more substituted α-carbon, while basic conditions favor halogenation at the less substituted position. wikipedia.org Careful selection of pH can therefore influence regioselectivity.
Reagent Selection: Using specific brominating agents that favor other reaction pathways, such as N-bromosuccinimide (NBS) with a radical initiator for benzylic bromination, can suppress α-bromination.
| Challenge | Mechanism | Optimization Strategy |
| Unwanted α-bromination | Formation of nucleophilic enol or enolate intermediates that react with bromine. wikipedia.orgmasterorganicchemistry.com | Use of ketone protecting groups (e.g., ketals). |
| Poor Regioselectivity | Competing reaction sites (e.g., aromatic ring, benzylic position). | Selection of specific brominating agents (e.g., NBS for benzylic position). |
| Influence of pH | Acidic conditions favor bromination at the more substituted α-carbon; basic conditions favor the less substituted one. wikipedia.org | Precise control of reaction pH to guide selectivity. |
Byproduct Formation and Mitigation Strategies (e.g., Dibrominated Byproducts)
A common issue in α-bromination reactions is the formation of polyhalogenated byproducts. Once one α-hydrogen is replaced by a halogen, the remaining α-hydrogens can become more acidic, leading to further reactions.
Mechanism of Over-bromination: In basic solutions, the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons. wikipedia.org This accelerates the formation of the enolate and subsequent reaction with another equivalent of bromine, leading to rapid successive halogenations. wikipedia.org This can result in significant quantities of dibrominated or even tri-brominated byproducts. wikipedia.org
Mitigation Strategies:
Acidic Conditions: In acidic solution, each successive halogenation is typically slower than the first. The electron-withdrawing halogen decreases the basicity of the carbonyl oxygen, making the initial protonation step (required for enol formation) less favorable. wikipedia.org Therefore, conducting the reaction in acid can often help to achieve mono-bromination.
Slow Addition of Reagent: Maintaining a low concentration of the brominating agent by adding it slowly to the reaction mixture can reduce the rate of the second bromination relative to the first. acs.org
Stoichiometric Control: Careful control over the amount of brominating agent used is crucial to prevent over-halogenation.
| Issue | Cause | Mitigation Strategy |
| Dibrominated Byproducts | Increased acidity of remaining α-protons after initial bromination, especially under basic conditions. wikipedia.org | Perform the reaction under acidic conditions. wikipedia.org |
| Polybromination | Rapid successive halogenation reactions. wikipedia.org | Slow, controlled addition of the brominating agent. acs.org |
| Poor Product Purity | Difficulty in separating mono- and di-brominated products. | Precise stoichiometric control of reagents. |
Catalyst Deactivation in Transition Metal Systems
Transition metal catalysts, such as those based on palladium or rhodium, are often used in modern synthetic routes for their efficiency and selectivity. purkh.comnih.gov However, these catalysts are susceptible to deactivation, which is the permanent loss of catalytic activity. princeton.edu
Causes of Deactivation:
Ligand Loss or Degradation: The ligands that stabilize the metal center and control its reactivity can be lost or undergo undesirable side reactions. princeton.edu
Metal Leaching/Aggregation: The active metal species can aggregate into larger, inactive metallic clusters or nanoparticles.
Catalyst Poisoning: Impurities in the starting materials or solvents, or even the products themselves, can bind strongly to the catalyst's active site and inhibit its function. princeton.edu
Optimization Strategies:
Ligand Design: Developing more robust ligands that bind strongly to the metal center can prevent dissociation and degradation.
Support and Immobilization: Anchoring the catalyst to a solid support can prevent aggregation and simplify its recovery and reuse.
Purification of Reagents: Ensuring high purity of all reactants and solvents minimizes the presence of potential catalyst poisons.
Process Control: Optimizing reaction parameters such as temperature, pressure, and concentration can extend the catalyst's lifetime by avoiding conditions that promote deactivation pathways.
| Deactivation Pathway | Description | Mitigation Strategy |
| Ligand Degradation | Deleterious functionalization or rupture of bonds within the ligand structure. princeton.edu | Design of more robust and stable ligands. |
| Cluster Formation | Aggregation of metal complexes into larger, catalytically inactive species. princeton.edu | Immobilization of the catalyst on a solid support. |
| Catalyst Poisoning | Irreversible binding of impurities or byproducts to the active metal center. princeton.edu | Rigorous purification of all starting materials and solvents. |
Purification Methodologies for Hydrophobic Intermediates
The synthesis of this compound often proceeds through various hydrophobic intermediates, whose purity is paramount for the success of subsequent reaction steps and the quality of the final product. The purification of these intermediates is a critical step, frequently complicated by their limited solubility in aqueous systems. A range of techniques, from traditional methods to more specialized industrial processes, are employed to remove unreacted starting materials, byproducts, and other contaminants. sigmaaldrich.com
Commonly employed purification strategies include:
Recrystallization : This is a primary technique for purifying solid organic compounds. reachemchemicals.com The process relies on the difference in solubility of the target compound and its impurities in a suitable solvent at different temperatures. An impure solid is dissolved in a hot solvent and, as the solution cools, the desired compound forms pure crystals, leaving impurities behind in the solution. The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures, will not react with the compound, and are easily removable. esisresearch.org For ester-containing molecules, solvents like ethanol or mixtures such as n-hexane/ethyl acetate or n-hexane/acetone are often effective starting points. rochester.edu
Chromatography : Column chromatography is a versatile method for separating components of a mixture. reachemchemicals.comchemicalforums.com The crude product is passed through a stationary phase (e.g., silica gel or alumina) using a liquid mobile phase. Separation occurs based on the differential adsorption of the components to the stationary phase. For hydrophobic compounds, normal-phase chromatography with non-polar solvent systems is typical. However, the stability of the intermediate on the stationary phase must be considered, as acidic silica can sometimes cause degradation of sensitive molecules. chemicalforums.com
Distillation : For liquid intermediates or those with sufficiently low boiling points, distillation is a powerful purification method that separates components based on differences in volatility. reachemchemicals.com In cases where intermediates are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point and prevent thermal decomposition. A specialized application involves the removal of stubborn impurities, such as aldehydes from ketones, by adding a non-volatile amine. This converts the aldehyde impurity into a high-boiling derivative, which remains in the distillation flask while the purified ketone is distilled off. google.com
Alternative Methods for Highly Hydrophobic Compounds : In some cases, intermediates may be so hydrophobic that they exhibit poor solubility in common chromatography solvents, making purification by these means difficult and leading to very low yields. nih.gov An alternative strategy involves precipitating the crude product in a non-solvent like water, followed by washing with a solvent such as diethyl ether to remove scavengers and other soluble impurities. This approach leverages the compound's poor solubility to achieve purification without the need for chromatography. nih.gov
The following table summarizes key purification techniques for hydrophobic intermediates.
| Purification Technique | Principle of Separation | Key Considerations | Typical Application |
| Recrystallization | Differential solubility at varying temperatures | Solvent selection is crucial for yield and purity esisresearch.org | Purification of crude solid products |
| Column Chromatography | Differential adsorption onto a stationary phase reachemchemicals.com | Stability of the compound on the stationary phase (e.g., silica) chemicalforums.com | Separation of complex mixtures or closely related compounds |
| Distillation | Differences in boiling points/volatility | Thermal stability of the compound; use of vacuum for high-boiling or sensitive compounds google.com | Purification of liquid intermediates or removal of volatile impurities |
| Precipitation/Washing | Extremely low solubility in selected solvents nih.gov | Effective for compounds that are difficult to purify via chromatography nih.gov | Purification of highly insoluble, hydrophobic compounds |
Industrial-Scale Production Considerations
Transitioning the synthesis of this compound from the laboratory to industrial-scale production requires a shift in methodology to prioritize efficiency, safety, cost-effectiveness, and sustainability. Key considerations include the implementation of continuous manufacturing processes and robust systems for solvent management.
Modern chemical manufacturing increasingly favors continuous flow chemistry over traditional batch processing, particularly for fine and specialty chemicals. corning.comchim.it Continuous flow reactors offer significant advantages in efficiency, safety, and scalability, making them well-suited for the industrial production of this compound. kindle-tech.comcatalysts.com
In a continuous flow system, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. amarequip.com This approach provides superior control over reaction parameters like temperature, pressure, and mixing compared to large batch reactors. chim.itamarequip.com The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling highly exothermic reactions to be run safely and under precise temperature control. chim.it
The benefits of implementing continuous flow reactors in industrial production include:
Enhanced Safety : Smaller reaction volumes at any given time minimize the risks associated with hazardous chemistries or potentially explosive intermediates. corning.comcatalysts.com
Improved Yield and Quality : Precise control over reaction conditions leads to more uniform product quality, higher yields, and a reduction in byproducts. chim.it
Increased Throughput and Scalability : Scaling up production can be achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large vessels. corning.comkindle-tech.com This allows for a seamless transition from lab-scale to multi-ton production, with some industrial flow reactors capable of producing up to 10,000 tons per year, effectively replacing numerous batch reactors. chim.it
Reduced Time-to-Market : The scalability of flow systems can reduce the time required to bring a new process from laboratory development to full production by as much as 50%. corning.com
The table below compares key aspects of batch reactors versus continuous flow reactors for industrial chemical synthesis.
| Feature | Batch Reactors | Continuous Flow Reactors |
| Operation Mode | Reactants are processed in discrete, fixed quantities corning.com | Reactants flow continuously through the system amarequip.com |
| Process Control | Less precise; potential for temperature/concentration gradients | Superior control over temperature, pressure, and mixing chim.itamarequip.com |
| Safety | Higher risk due to large volumes of reactants and energy corning.com | Inherently safer due to small internal volumes catalysts.com |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio chim.it |
| Scalability | Complex; often requires process redesign | Straightforward; accomplished by extending run time or numbering-up corning.comkindle-tech.com |
| Throughput | Limited by batch cycle time | High and continuous; ideal for large-volume manufacturing kindle-tech.com |
The production of active pharmaceutical ingredients (APIs) and their intermediates is often solvent-intensive, generating significant waste streams; a typical process can generate 50 to 100 tons of waste for every ton of pure product. theclimatedrive.org Consequently, effective solvent recovery and recycling are critical components of industrial-scale synthesis, driven by both economic and environmental imperatives. alaquainc.com Implementing robust solvent recovery systems can dramatically reduce hazardous waste, lower carbon emissions, and decrease operational costs by minimizing the need to purchase fresh solvents. theclimatedrive.orgseppure.com
The primary technology used for solvent recovery in the pharmaceutical and chemical industries is distillation . alaquainc.comrcmt.com The process typically involves several stages:
Collection : Used solvent streams are carefully collected from various production areas. Segregation is essential to prevent cross-contamination. alaquainc.com
Pre-treatment : Collected solvents may contain solid impurities or water. Pre-treatment steps like filtration or decantation are used to remove these prior to distillation. alaquainc.com
Distillation : The pre-treated solvent is heated in a distillation column. Based on differences in boiling points, the desired solvent is vaporized, separated from non-volatile impurities, and then condensed back into a purified liquid form. alaquainc.comrcmt.com For mixtures of solvents, fractional distillation is employed to separate them effectively. alaquainc.com
Successful implementation of solvent recovery programs can have a substantial impact. For instance, some chemical manufacturers have achieved recycling rates of 35% for solvents used in their production processes. theclimatedrive.org Such initiatives not only conserve valuable resources but also provide significant economic benefits, with potential reductions of up to 90% in solvent purchase and disposal costs and a decrease in hazardous waste generation by up to 60%. seppure.com
| Recovery Technology | Description | Impact on Waste Reduction |
| Distillation (Simple/Fractional) | Separates solvents from impurities or other liquids based on differences in boiling points. rcmt.com | High efficiency for recovering pure solvents from liquid waste streams, significantly reducing the volume of waste sent for incineration. theclimatedrive.org |
| Membrane Separation | Uses semi-permeable membranes to separate solvents from contaminants. | Effective for specific applications and can be more energy-efficient than distillation. |
| Adsorption | Employs solid adsorbents (like activated carbon) to capture solvent vapors from air streams. | Reduces volatile organic compound (VOC) emissions and allows for the recovery of solvents from dilute streams. |
Reactivity and Mechanistic Investigations of Methyl 4 4 Oxobutyl Benzoate
Functional Group Reactivity Analysis
The chemical behavior of methyl 4-(4-oxobutyl)benzoate is dictated by the reactivity of its two primary functional groups: the ketone group within the butyl chain and the methyl ester group attached to the benzene (B151609) ring.
Reactivity of the Ketone Group in the Butyl Chain
The ketone group, a carbonyl functionality, is a prominent site for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The reactivity of the ketone in this compound is a focal point of its synthetic utility. This group can undergo reduction to an alcohol or participate in nucleophilic additions, providing a handle for further molecular elaboration wikipedia.org.
Reactivity of the Methyl Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution reactions. A common transformation is its hydrolysis to a carboxylic acid wikipedia.org. The reactivity of this ester is influenced by both steric and electronic factors imparted by the 4-oxobutyl substituent. The alkyl chain, being electron-donating, can slightly deactivate the carbonyl carbon of the ester towards nucleophilic attack compared to unsubstituted benzoates. Furthermore, the bulky nature of the substituent can sterically hinder the approach of nucleophiles to the ester carbonyl wikipedia.org. Studies have indicated that in hydrolysis reactions, this compound exhibits approximately 30% slower kinetics when compared to methyl benzoate (B1203000) under identical alkaline conditions wikipedia.org.
Specific Reaction Pathways
The dual functionality of this compound allows for a variety of specific transformations at either the ketone or ester group.
Oxidation Reactions of the Ketone Group
While specific documented examples of the oxidation of the ketone group in this compound are not prevalent in the reviewed literature, the general principles of ketone oxidation suggest plausible transformation pathways. One of the most notable reactions for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl is the Baeyer-Villiger oxidation. This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or a combination of hydrogen peroxide and a Lewis acid to convert ketones into esters organic-chemistry.orgadichemistry.com.
In the case of this compound, a Baeyer-Villiger oxidation would be expected to yield an ester product. The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. Generally, the order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl organic-chemistry.org. For this compound, the two groups attached to the ketone carbonyl are a methyl group and a substituted propyl group. Following the established migratory aptitude rules, the more substituted propyl group would be expected to migrate, leading to the formation of an ester.
Table 1: Plausible Baeyer-Villiger Oxidation of this compound
| Reactant | Oxidizing Agent | Expected Major Product |
|---|---|---|
| This compound | Peroxyacid (e.g., mCPBA) | Methyl 4-(3-acetoxypropyl)benzoate |
Reduction Reactions of the Ketone Moiety (e.g., to Alcohol)
The reduction of the ketone group in this compound to a secondary alcohol is a well-established transformation wikipedia.org. This reaction is typically achieved using hydride-based reducing agents. For its brominated analog, methyl 4-(3-bromo-4-oxobutyl)benzoate, the ketone can be reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) organic-chemistry.org. Given the similar reactivity of the ketone functionality, these reagents are also applicable for the reduction of the non-brominated parent compound.
Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically reduce ketones and aldehydes without affecting the ester functionality. Lithium aluminum hydride is a much stronger reducing agent and can reduce both the ketone and the ester groups.
Table 2: Reduction of the Ketone in this compound Analogs
| Substrate | Reducing Agent | Product |
|---|---|---|
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Sodium Borohydride (NaBH4) | Methyl 4-(3-bromo-4-hydroxybutyl)benzoate |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Lithium Aluminum Hydride (LiAlH4) | 4-(3-bromo-4-hydroxybutyl)benzyl alcohol |
Nucleophilic Substitution Reactions (especially for brominated analogs)
The introduction of a bromine atom on the butyl chain of this compound, particularly at the C3 position to form methyl 4-(3-bromo-4-oxobutyl)benzoate, introduces a new reactive site for nucleophilic substitution organic-chemistry.org. The bromine atom serves as a good leaving group, allowing for the introduction of various nucleophiles at this position.
These substitution reactions are typically carried out under appropriate conditions, often in the presence of a base, to facilitate the displacement of the bromide ion. A variety of nucleophiles, including amines and thiols, can be employed to generate a diverse array of derivatives organic-chemistry.org. This reactivity is synthetically valuable for the construction of more complex molecular architectures.
Table 3: Nucleophilic Substitution on Methyl 4-(3-bromo-4-oxobutyl)benzoate
| Substrate | Nucleophile | General Product Structure |
|---|---|---|
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Amine (R-NH2) | Methyl 4-(3-amino-4-oxobutyl)benzoate |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Thiol (R-SH) | Methyl 4-(3-thio-4-oxobutyl)benzoate |
Cyclization Reactions for Heterocycle Formation (e.g., chromenones)
The structure of this compound is a key precursor for the synthesis of complex heterocyclic systems, particularly the pyrrolo[2,3-d]pyrimidine core found in Pemetrexed. nih.govcancernetwork.com The formation of this heterocyclic scaffold involves a multi-step process that utilizes the reactivity of the ketone functional group.
A crucial step in this synthesis is the functionalization of the carbon atom alpha to the ketone. The process typically begins with the bromination of this compound at the α-position to yield methyl 4-(3-bromo-4-oxobutyl)benzoate. google.comgoogle.com This α-haloketone is a potent electrophile, primed for reaction with nucleophiles to construct the heterocyclic ring.
The subsequent key step is a condensation and cyclization reaction with a substituted pyrimidine (B1678525), such as 2,4-diamino-6-hydroxypyrimidine. google.com In this reaction, a nucleophilic site on the pyrimidine attacks the carbon bearing the bromine atom, and another nucleophilic site attacks the ketone carbonyl. This sequence of reactions, often proceeding through several intermediates, results in the formation of the fused pyrrole (B145914) ring, yielding the core pyrrolo[2,3-d]pyrimidine structure. google.commdpi.com
The general reaction scheme is outlined below:
α-Bromination: The ketone is brominated at the C3 position of the butyl chain.
Condensation/Cyclization: The resulting methyl 4-(3-bromo-4-oxobutyl)benzoate is reacted with a suitable aminopyrimidine derivative.
Heterocycle Formation: An intramolecular cyclization and subsequent dehydration lead to the formation of the aromatic pyrrolo[2,3-d]pyrimidine ring system.
While the prompt mentions chromenones as an example of heterocycle formation, the primary documented application of this compound in this context is in the synthesis of pyrrolopyrimidines.
Aldol (B89426) Condensations and β-Keto Ester Derivative Synthesis
The ketone moiety in this compound possesses acidic α-protons, making it amenable to enolate formation and subsequent reactions like aldol condensations. While specific examples of this compound undergoing intermolecular aldol reactions are not extensively documented in mainstream literature, its reactivity is demonstrated in related transformations. For instance, in a patented synthesis route for a Pemetrexed intermediate, a related aldehyde, 3-(4-carbethoxyphenyl)propanal, undergoes an aldol-type reaction with formaldehyde (B43269) to install a hydroxymethyl group at the α-position. google.com This highlights the capability of the α-carbon to act as a nucleophile after deprotonation.
The synthesis of β-keto esters from this compound is not a commonly reported transformation. General methods for synthesizing β-keto esters often involve Claisen condensations, C-H insertion reactions of diazoesters, or the acylation of ketone enolates. organic-chemistry.orgsemanticscholar.org In principle, the enolate of this compound could be acylated by a suitable agent, such as a chloroformate or acyl cyanide, to generate a β-dicarbonyl derivative.
A representative, though hypothetical, reaction is shown in the table below, illustrating the acylation of the ketone enolate.
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Enolate Formation | Base (e.g., LDA, LiHMDS) | Lithium enolate of this compound |
| 2 | Acylation | Acylating Agent (e.g., Ethyl Chloroformate) | β-Keto Ester Derivative |
This reaction would introduce an ester group at the carbon alpha to the existing ketone, creating a β-keto ester structure. Palladium-catalyzed methodologies have also been developed for synthesizing β-keto esters, for instance, through the alkoxycarboxylation of halomethylketones. semanticscholar.org
Mechanistic Studies of Catalyzed Transformations
Palladium-Catalyzed Desulfinative Cross-Coupling Mechanisms
The catalytic cycle for the palladium-catalyzed α-arylation of a ketone generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II)-aryl complex. nih.gov
Enolate Formation & Transmetalation: A base deprotonates the α-carbon of the ketone to form an enolate. This enolate then coordinates to the Pd(II) center, displacing the halide in a transmetalation-like step to form a Pd(II)-enolate complex.
Reductive Elimination: The aryl group and the enolate group on the palladium center couple, and the resulting α-aryl ketone product is eliminated, regenerating the Pd(0) catalyst. nih.gov
The mechanism ensures that a new carbon-carbon bond is formed between the aromatic ring and the carbon atom alpha to the ketone. The choice of ligand on the palladium catalyst is crucial for modulating its reactivity and stability throughout the cycle.
Role of Lewis Acids in Ketone Activation
Lewis acids play a critical role in activating carbonyl groups, including the ketone in this compound, toward nucleophilic attack. libretexts.org By coordinating to the lone pair of electrons on the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon. This activation makes the ketone more susceptible to reaction with both external and internal nucleophiles. nih.gov
Common Lewis acids used for this purpose include:
Boron trifluoride etherate (BF₃·OEt₂)
Indium triflate (In(OTf)₃) researchgate.net
Aluminum chloride (AlCl₃)
Titanium tetrachloride (TiCl₄)
The activation process can be represented as an equilibrium where the Lewis acid (LA) reversibly binds to the ketone oxygen. This complexation polarizes the C=O bond, placing a greater partial positive charge on the carbon atom. This enhanced electrophilicity is crucial for facilitating reactions that might otherwise be slow or require harsh conditions, such as Friedel-Crafts acylations, aldol reactions, and intramolecular cyclizations. researchgate.netnih.gov For example, in Lewis acid-mediated cyclizations of ketones, the activation step is essential for promoting the ring-closing reaction by making the carbonyl carbon a much better acceptor for the internal nucleophile. researchgate.net
Reaction Kinetics and Transition State Analysis
Detailed reaction kinetics and transition state analyses for transformations involving this compound are not widely published. However, the methodologies for such studies are well-established, particularly for catalyzed reactions. These investigations are crucial for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions.
Methods for Mechanistic Analysis:
| Method | Description | Application Example |
| Reaction Kinetics | Involves monitoring the concentration of reactants, intermediates, and products over time to determine the reaction order with respect to each component. This can help identify the species involved in the rate-determining step. | A kinetic isotope effect (KIE) study could be performed to determine if C-H bond breaking at the α-position of the ketone is rate-limiting in a base-mediated reaction. rsc.org |
| Transition State Analysis | Primarily performed using computational chemistry, such as Density Functional Theory (DFT). These calculations model the reaction pathway, identify transition state structures, and calculate activation energies (ΔG‡) for each step. acs.orgacs.org | For a palladium-catalyzed reaction, DFT could be used to compare the energy barriers for oxidative addition, transmetalation, and reductive elimination to determine the overall rate-limiting step of the catalytic cycle. researchgate.netnih.gov |
For a complex, multi-step synthesis like that of Pemetrexed, understanding the kinetics of each transformation is vital for industrial scale-up. Computational modeling via DFT has become an indispensable tool for elucidating the mechanisms of complex organometallic catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, providing insights into ligand effects and the geometries of short-lived intermediates and transition states. acs.orgacs.orgnih.gov
Applications of Methyl 4 4 Oxobutyl Benzoate in Advanced Organic Synthesis
Role as a Crucial Intermediate and Building Block
Methyl 4-(4-oxobutyl)benzoate, also known as 4-(4-Oxobutyl)benzoic Acid Methyl Ester, serves as a valuable intermediate in multi-step synthetic pathways. pharmaffiliates.com Its dual functionality allows for a variety of chemical transformations. The ketone group can undergo reactions like reduction or nucleophilic addition, while the ester group can be hydrolyzed to a carboxylic acid, enabling further modifications. This versatility makes it a key component for constructing more elaborate chemical structures. Research is primarily focused on its synthesis and its application as a building block for creating pharmacologically active molecules.
The most prominent application of this compound is in medicinal chemistry, where it functions as a key intermediate in the synthesis of pharmaceuticals. Its most notable role is in the preparation of Pemetrexed, an antifolate chemotherapy drug used for treating certain types of cancer. chemicalbook.com In the synthesis of Pemetrexed, this compound is often converted into a more complex intermediate, such as Methyl 4-(3-bromo-4-oxobutyl)benzoate, which then undergoes further reactions to build the final drug molecule. google.com The compound is also identified as a potential impurity in Pemetrexed preparations, which highlights its integral role in the manufacturing process.
The utility of this compound extends to the agrochemical sector. Its derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is utilized as an intermediate in the synthesis of various agrochemicals. The reactive nature of this derivative, featuring a bromine atom and a ketone group, allows for its incorporation into larger, more complex molecules designed for agricultural applications.
As a versatile building block, this compound is employed in the synthesis of various specialty chemicals. It serves as a direct precursor to compounds like methyl 4-(3-bromo-4-oxobutyl)benzoate, which is then used in the creation of these specialized materials. The development of efficient synthetic routes, such as the Heck reaction or Friedel-Crafts acylation to produce this compound, is crucial for its application in this field. google.com
Specific research has identified this compound as a reagent in the preparation of furoxanoxyalkyl esters of Pemetrexed. chemicalbook.com These novel compounds are designed as dual-action anticancer agents, combining the antifolate properties of Pemetrexed with the nitric oxide-donating ability of the furoxan moiety. chemicalbook.com
Synthetic Strategies for Complex Molecular Scaffolds
The chemical structure of this compound makes it an ideal starting material for the synthesis of complex molecular frameworks. Its two reactive sites—the ketone and the ester—can be selectively targeted to build intricate architectures through various organic reactions.
This compound is instrumental in the construction of heterocyclic systems, which are core structures in many biologically active compounds. The synthesis of Pemetrexed is a prime example, where the oxobutyl chain of the intermediate is ultimately transformed and cyclized to form the complex pyrrolo[2,3-d]pyrimidine heterocyclic core of the drug. This transformation underscores the compound's importance in building these vital chemical motifs.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 106200-41-3 pharmaffiliates.comchemicalbook.comnih.gov |
| Molecular Formula | C₁₂H₁₄O₃ pharmaffiliates.comchemicalbook.comnih.gov |
| Molecular Weight | 206.24 g/mol pharmaffiliates.comchemicalbook.comnih.gov |
| Synonyms | 4-(4-Oxobutyl)benzoic Acid Methyl Ester pharmaffiliates.comchemicalbook.comnih.gov, 4-(4-Carbomethoxyphenyl)butanal nih.gov |
Table 2: Applications in Synthesis
| Application Area | Specific Use | Key Intermediate/Product |
|---|---|---|
| Pharmaceuticals | Key intermediate for the antifolate chemotherapy drug Pemetrexed. chemicalbook.com | Pemetrexed |
| Agrochemicals | Intermediate for various agricultural chemicals (via its bromo-derivative). | Methyl 4-(3-bromo-4-oxobutyl)benzoate |
| Specialty Chemicals | Precursor for diverse specialty chemicals. | Methyl 4-(3-bromo-4-oxobutyl)benzoate |
| Anticancer Agents | Reagent for preparing dual-action antifolate and nitric oxide donors. chemicalbook.com | Furoxanoxyalkyl esters of Pemetrexed |
| Heterocyclic Chemistry | Building block for constructing complex heterocyclic rings. | Pyrrolo[2,3-d]pyrimidine systems |
Multicomponent Reactions Incorporating this compound
This compound is a bifunctional compound that serves as a valuable building block in advanced organic synthesis, particularly in the construction of complex molecular architectures. Its utility in reactions that assemble multiple components is rooted in the distinct reactivity of its two functional groups: a ketone and a methyl ester. This dual functionality allows for sequential or one-pot reactions where different starting materials are incorporated to rapidly build molecular complexity.
The primary application of this compound in this context is as a key intermediate in the synthesis of Pemetrexed, an antifolate chemotherapy agent. chemicalbook.com The synthesis of Pemetrexed and related heterocyclic structures demonstrates the compound's role in complex synthetic pathways that can be conceptually viewed as a multicomponent strategy. The ketone group can participate in nucleophilic additions or condensation reactions, while the ester group can be hydrolyzed or transformed into other functional groups. This versatility enables its use in forming complex heterocyclic systems, which are prevalent in medicinally active compounds.
For instance, the oxobutyl chain can be functionalized to build a pyrrolo[2,3-d]pyrimidine core, a key feature of Pemetrexed. The synthesis involves transforming the ketone and reacting at positions on the butyl chain to cyclize with other reagents, effectively incorporating multiple components to construct the final bioactive molecule.
Table 1: Role of Functional Groups in Multicomponent Synthesis
| Functional Group | Type of Reactivity | Potential Transformations in Multicomponent Reactions |
| Ketone | Electrophilic | Nucleophilic addition, condensation, formation of imines/enamines, cyclization reactions. |
| Methyl Ester | Electrophilic | Hydrolysis to carboxylic acid, amidation, transesterification, reduction to alcohol. |
Development of Prodrugs
The chemical structure of this compound makes it an ideal candidate for the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug in vivo. This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, and stability.
Ester Hydrolysis for In Vivo Drug Release
This compound can function as a prodrug through the principle of ester hydrolysis. The methyl ester group is susceptible to cleavage by ubiquitous esterase enzymes in the human body, such as carboxylesterases. nih.gov This enzymatic action hydrolyzes the ester bond, releasing methanol (B129727) and the active therapeutic agent, 4-(4-oxobutyl)benzoic acid.
This bioactivation is a common and effective strategy in drug design. Ester prodrugs often exhibit enhanced lipophilicity compared to their corresponding carboxylic acids, which can improve their ability to cross cell membranes and be absorbed into the bloodstream. Once absorbed, the ester is rapidly cleaved by plasma and tissue esterases to release the more polar, active carboxylic acid at the site of action or into systemic circulation. This conversion from a less active ester form to a potent carboxylic acid form is a critical step for the therapeutic efficacy of such prodrugs. mdpi.com
The rate of hydrolysis can be influenced by the steric and electronic properties of the ester's alcohol and acid components. nih.gov In the case of this compound, the simple methyl ester is generally a good substrate for enzymatic hydrolysis, ensuring efficient release of the active drug.
Table 2: Prodrug and Active Drug Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role | Key Feature for Activity |
| This compound | C12H14O3 | 206.24 | Prodrug | Ester group for improved absorption and transport. nih.govpharmaffiliates.com |
| 4-(4-oxobutyl)benzoic acid | C11H12O3 | 192.21 | Active Drug | Carboxylic acid group for potential therapeutic interaction. |
Medicinal Chemistry Research and Biological Activity Investigations
Antimicrobial Properties
Extensive literature reviews did not yield specific studies on the inherent antimicrobial properties of Methyl 4-(4-oxobutyl)benzoate. Research has been conducted on structurally related compounds, such as other methyl benzoate (B1203000) esters and various benzoyl derivatives, which have shown some antimicrobial and antibacterial activities. However, direct evidence of this compound's efficacy in inhibiting pathogen growth or its activity against specific bacterial strains is not documented in the available scientific literature.
Inhibition of Pathogen Growth
There is currently no available research data demonstrating that this compound directly inhibits the growth of pathogenic microorganisms.
Efficacy against Bacterial Strains
Specific data on the efficacy of this compound against any bacterial strains is not present in the reviewed scientific literature.
Anticancer Activity
This compound is primarily recognized in medicinal chemistry as a crucial intermediate in the synthesis of anticancer agents, most notably the antifolate drug Pemetrexed. chemicalbook.comchemicalbook.com Its role is that of a building block, which is chemically modified to create the final, pharmacologically active molecule.
Efficacy Against Human Cancer Cell Lines
There is no direct evidence from the reviewed literature to suggest that this compound itself exhibits cytotoxic activity against human cancer cell lines. Its significance in oncology research is as a precursor to active pharmaceutical ingredients. For instance, it is a key reagent in the synthesis of furoxanoxyalkyl esters of Pemetrexed, which have been evaluated for their anticancer activities.
Interaction with Cellular Targets (e.g., Enzymes, Receptors)
As a synthetic intermediate, this compound is not known to directly interact with cellular targets such as enzymes or receptors to elicit a biological response. The final drug molecules synthesized from it, like Pemetrexed, are designed to interact with specific cellular targets. Pemetrexed, for example, is known to inhibit multiple folate-dependent enzymes involved in nucleotide synthesis.
Role as an Antifolate and Nitric Oxide Donor
This compound is a key starting material for the synthesis of compounds designed to act as both antifolates and nitric oxide donors. chemicalbook.comchemicalbook.com Specifically, it is used in the preparation of certain furoxanoxyalkyl esters of Pemetrexed. chemicalbook.comchemicalbook.com These resulting compounds combine the antifolate mechanism of Pemetrexed with the anticancer effects of nitric oxide, although this compound itself does not possess these properties.
Data Tables
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Finding |
| Antimicrobial Properties | |
| Inhibition of Pathogen Growth | No direct evidence found. |
| Efficacy against Bacterial Strains | No direct evidence found. |
| Anticancer Activity | |
| Efficacy Against Human Cancer Cell Lines | No direct evidence of intrinsic activity; serves as a precursor. |
| Interaction with Cellular Targets | Does not directly interact with therapeutic targets; used to synthesize active molecules. |
| Role as an Antifolate and Nitric Oxide Donor | A key reagent in the synthesis of molecules with these combined properties. chemicalbook.comchemicalbook.com |
Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how different parts of a molecule, or its functional groups, contribute to its biological effects. For this compound, SAR studies are essential for optimizing its potential as a precursor for more complex and biologically active molecules.
Influence of Functional Groups on Biological Activity
This compound possesses two key functional groups that dictate its reactivity and potential biological interactions: a methyl ester and an aldehyde (within the oxobutyl chain). The interplay of these groups is central to its role in chemical synthesis and its latent biological potential.
The methyl ester group (-COOCH₃) is a common feature in drug molecules. It can influence the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). In the context of drug design, esters are often employed as prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. While specific studies on the direct biological activity of this compound are limited, the ester functionality provides a handle for chemical modification to modulate these properties.
The oxobutyl group , containing a terminal aldehyde (-CHO), is a reactive moiety that can participate in various chemical reactions. Aldehydes are known to interact with biological macromolecules, including proteins and nucleic acids. This reactivity, while crucial for synthesis, can also be a source of both therapeutic effects and toxicity. The position and reactivity of the aldehyde in this compound are critical for its subsequent transformations into more complex heterocyclic systems, such as in the synthesis of the anticancer drug Pemetrexed.
Comparison with Related Compounds (e.g., Brominated Analogs)
A significant aspect of the SAR of this compound is understood through the comparison with its derivatives, particularly its brominated analogs. One of the most important derivatives in a synthetic context is Methyl 4-(3-bromo-4-oxobutyl)benzoate . This compound is a key intermediate in the synthesis of Pemetrexed.
The introduction of a bromine atom at the alpha-position to the carbonyl group of the oxobutyl chain dramatically alters the chemical reactivity of the molecule. This α-bromination is a critical step that facilitates subsequent cyclization reactions necessary for the construction of the pyrrolo[2,3-d]pyrimidine core structure of Pemetrexed.
From a biological activity perspective, halogenation can significantly impact a molecule's properties. Bromine, being an electron-withdrawing and lipophilic atom, can influence a compound's ability to cross cell membranes and interact with biological targets. While direct comparative biological activity data between this compound and its brominated counterpart is not extensively published, the necessity of bromination for the synthesis of the highly active Pemetrexed strongly suggests that the non-brominated precursor lacks the specific chemical properties required for the desired anticancer activity.
The table below summarizes the key structural differences and their implications:
| Compound | Key Functional Group Difference | Implication for Reactivity and Synthesis | Potential Impact on Biological Activity |
| This compound | Unsubstituted oxobutyl chain | Less reactive at the α-carbon. | Likely serves as a scaffold with limited intrinsic biological activity in the context of Pemetrexed's mechanism. |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Bromine atom at the α-position to the carbonyl | Increased electrophilicity at the α-carbon, facilitating nucleophilic substitution and cyclization reactions. | The introduction of bromine is a prerequisite for forming the final, biologically active anticancer agent. The brominated intermediate itself may possess altered biological properties, though it is primarily valued for its synthetic utility. |
In essence, the structure-activity relationship for this compound is less about its own direct biological effects and more about how its structure is amenable to specific chemical modifications that lead to a highly active pharmaceutical product. The comparison with its brominated analog underscores the critical role of targeted functionalization in drug discovery and development, where the addition of a single atomic species can be the pivotal step in transforming an inactive precursor into a potent therapeutic agent.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution and energy of a molecule, thereby predicting its structure and chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. These calculations can determine various geometric and electronic properties. For Methyl 4-(4-oxobutyl)benzoate, DFT analysis would typically involve optimizing the molecular geometry to find its most stable conformation.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, the electron-rich aromatic ring and carbonyl oxygen atoms would be expected to contribute significantly to the HOMO, while the electron-deficient carbonyl carbons would be major contributors to the LUMO. The oxobutyl group can influence reactivity through both steric hindrance and electronic effects; the alkyl chain is electron-donating, which can slightly deactivate the ester carbonyl compared to unsubstituted benzoates .
| DFT-Calculated Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Indicates the molecule's tendency to act as an electron donor (nucleophile). |
| LUMO Energy | Indicates the molecule's tendency to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species researchgate.net. An MEP map displays regions of varying electrostatic potential on the molecule's surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the ester and ketone carbonyl groups due to their high electronegativity and lone pairs of electrons nih.gov.
Positive Regions (Blue): These areas are electron-poor and represent likely sites for nucleophilic attack nih.gov. The hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potential.
Neutral Regions (Green): These areas have a relatively neutral charge.
The MEP map for this compound would clearly identify the carbonyl oxygens as the most negative sites, making them attractive for protonation or interaction with electrophiles. Conversely, the regions around the carbonyl carbons would be electron-deficient, marking them as primary targets for nucleophiles.
| Molecular Region | Predicted MEP Color | Predicted Reactivity |
|---|---|---|
| Ketone Carbonyl Oxygen | Red (Most Negative) | Site for electrophilic attack, protonation |
| Ester Carbonyl Oxygen | Red (Negative) | Site for electrophilic attack |
| Aromatic Ring | Green/Yellow (Neutral to Slightly Negative) | Potential for electrophilic aromatic substitution |
| Carbonyl Carbons | Slightly Blue (Positive) | Sites for nucleophilic attack |
| Alkyl and Aromatic Hydrogens | Blue (Most Positive) | Generally less reactive sites |
Fukui functions are reactivity descriptors derived from DFT that help quantify the reactivity of different atomic sites within a molecule. They indicate the change in electron density at a specific point when the total number of electrons in the system changes researchgate.netresearchgate.net.
There are three main types of Fukui functions:
f+(r): Predicts the site for a nucleophilic attack (where an electron is added). A higher value indicates a greater susceptibility to attack by a nucleophile.
f-(r): Predicts the site for an electrophilic attack (where an electron is removed). A higher value suggests the site is more likely to be attacked by an electrophile.
f0(r): Predicts the site for a radical attack.
For this compound, calculations would likely show high f+ values on the carbonyl carbons of both the ketone and ester groups, confirming them as the primary electrophilic centers. High f- values would be expected on the carbonyl oxygen atoms, identifying them as the most nucleophilic sites.
| Atomic Site | Expected Fukui Function Descriptor | Inferred Reactivity |
|---|---|---|
| Ketone Carbon (C=O) | High f+ | Prone to nucleophilic attack |
| Ester Carbon (C=O) | High f+ | Prone to nucleophilic attack |
| Ketone Oxygen (C=O) | High f- | Prone to electrophilic attack |
| Ester Oxygen (C=O) | High f- | Prone to electrophilic attack |
| Aromatic Carbons | Moderate f- | Potential sites for electrophilic substitution |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions.
MD simulations can be used to model the process of a nucleophilic attack on this compound. For example, the reaction of the molecule with a nucleophile like a hydroxide (B78521) ion (OH-) could be simulated. Such a simulation would typically be set up by placing the molecule and the nucleophile in a simulation box filled with explicit solvent molecules (e.g., water) nih.gov.
The simulation would track the trajectories of all atoms as the nucleophile approaches the electrophilic carbonyl carbon. By analyzing these trajectories, researchers can understand the preferred reaction pathway, the role of the solvent in stabilizing intermediates, and the potential energy landscape of the reaction. This can help explain, for instance, why the bulky oxobutyl group may sterically hinder and slow down nucleophilic attack at the ester carbonyl .
This compound can theoretically exist in equilibrium with its enol tautomer due to the presence of α-hydrogens next to the ketone group. Tautomers are structural isomers that readily interconvert, often through the migration of a proton researchgate.net.
Computational methods, particularly DFT, are highly effective for studying keto-enol tautomerism frontiersin.orgnih.govorientjchem.org. Calculations can determine the relative thermodynamic stabilities of the keto and enol forms by comparing their total energies in the gas phase and in different solvents. Generally, for simple ketones, the keto form is significantly more stable researchgate.netconsensus.app. These studies can also model the transition state of the interconversion, allowing for the calculation of the activation energy barrier between the two tautomers. For this compound, it is expected that the keto form would be the predominant and more stable tautomer under standard conditions.
| Feature | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Structure | Contains a C=O (ketone) bond and a C-H bond on the α-carbon. | Contains a C=C (alkene) bond and an O-H (hydroxyl) group. |
| Predicted Stability | Expected to be the more stable and predominant form. | Expected to be the less stable form. |
| Computational Analysis | Calculation of ground state energy to determine stability. | Calculation of relative energy compared to the keto form and the transition state energy for interconversion. |
Reactivity Prediction and Mechanistic Insights
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reactivity descriptors that offer a quantitative measure of a compound's chemical behavior. For this compound, analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its susceptibility to electrophilic and nucleophilic attack.
While specific DFT studies on this compound are not extensively available in the public domain, general principles of organic chemistry and computational studies on analogous structures allow for informed predictions. The presence of both an ester and a ketone functional group, along with an aromatic ring, creates multiple potential sites for reaction. The carbonyl carbons of the ester and ketone are electrophilic, while the oxygen atoms are nucleophilic. The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the substitution pattern influenced by the electron-withdrawing nature of the ester group and the alkyl chain.
Comparison with Reactivity Databases
Reactivity databases compile extensive information on the chemical reactions of a vast array of compounds. Comparing the predicted reactivity of this compound with entries in these databases can provide valuable context and validation for theoretical calculations. While a direct comparison for this specific molecule is challenging without dedicated published studies, its constituent functional groups (methyl ester, ketone, and substituted benzene) are well-represented in chemical literature and databases. For instance, the hydrolysis of the methyl ester group under acidic or basic conditions is a well-documented reaction, and the reactivity of the ketone towards nucleophiles is a fundamental concept in organic chemistry.
Prediction of Spectroscopic Properties (e.g., IR, UV)
Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of a molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to its functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Approximate) |
| Ester C=O | Stretch | 1720-1740 |
| Ketone C=O | Stretch | 1710-1725 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O (Ester) | Stretch | 1000-1300 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
Note: These are approximate values based on typical ranges for these functional groups. Precise computational predictions would require specific calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. The aromatic ring in this compound is the primary chromophore. The predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, characteristic of π → π* transitions within the benzene ring. The presence of the carbonyl groups may lead to weaker n → π* transitions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Interactions with Biological Targets
While specific molecular docking studies featuring this compound are not readily found in published literature, its structural motifs suggest potential interactions with various biological targets. One such target of interest for compounds with similar structures is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
A hypothetical docking study of this compound with COX-2 could reveal key interactions that stabilize the ligand-protein complex. The binding affinity is quantified by a docking score, which estimates the free energy of binding.
Hypothetical Docking Interaction Summary:
| Ligand Atom/Group | Protein Residue | Interaction Type |
| Ester Carbonyl Oxygen | Amino Acid (e.g., Arginine) | Hydrogen Bond |
| Ketone Carbonyl Oxygen | Amino Acid (e.g., Tyrosine) | Hydrogen Bond |
| Benzene Ring | Hydrophobic Pocket Residues | Pi-Pi Stacking, Van der Waals |
| Alkyl Chain | Hydrophobic Pocket Residues | Van der Waals |
Note: This table represents a hypothetical scenario. Actual interactions would be determined by a specific docking simulation.
The insights gained from such computational studies are invaluable for guiding further experimental research, including the synthesis of derivatives with potentially enhanced biological activity and the validation of predicted interactions through in vitro assays.
Analytical Methodologies in Research and Development
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of Methyl 4-(4-oxobutyl)benzoate by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic methods probe specific aspects of the compound's chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
For this compound, the ¹H NMR spectrum displays characteristic signals that correspond to the different types of protons present. The methyl ester group typically shows a sharp singlet around δ 3.8-3.9 ppm. The protons on the aromatic ring appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the oxobutyl chain give rise to a series of multiplets, with chemical shifts and splitting patterns that confirm the connectivity of the methylene (B1212753) groups and their proximity to the carbonyl and aromatic functionalities.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are readily identifiable by their characteristic downfield chemical shifts. The aromatic carbons and the carbons of the aliphatic chain also appear at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.8 | t | 1H | -CHO |
| ~7.9 | d | 2H | Aromatic C-H |
| ~7.3 | d | 2H | Aromatic C-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.0 | t | 2H | -CH₂- (adjacent to aromatic) |
| ~2.8 | t | 2H | -CH₂- (adjacent to C=O) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~202.0 | C=O (ketone) |
| ~166.5 | C=O (ester) |
| ~145.0 | Aromatic C (quaternary) |
| ~130.0 | Aromatic C-H |
| ~129.0 | Aromatic C (quaternary) |
| ~128.5 | Aromatic C-H |
| ~52.0 | -OCH₃ |
| ~43.0 | -CH₂- (adjacent to C=O) |
| ~35.0 | -CH₂- (adjacent to aromatic) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. A strong absorption band is typically observed around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. Another distinct carbonyl stretch, corresponding to the ketone in the oxobutyl chain, is also expected in a similar region. Other significant peaks include those for the C-H stretching of the aromatic and aliphatic parts of the molecule, and the C-O stretching of the ester group.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1710 | C=O Stretch | Ketone Carbonyl |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.24 g/mol ). nih.gov
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoate (B1203000) esters involve cleavage at the ester group. For this compound, characteristic fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Additionally, cleavage within the oxobutyl chain, particularly alpha to the ketone carbonyl group, is expected.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion |
|---|---|
| 206 | [M]⁺ |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 149 | [C₉H₉O₂]⁺ |
UV-Visible Spectroscopy
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for its isolation.
Column Chromatography for Isolation and Purification
Column chromatography is a widely used method for the purification of organic compounds in a laboratory setting. This technique separates substances based on their differential adsorption to a stationary phase while a mobile phase flows through it.
For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase due to its polar nature. The mobile phase, or eluent, is typically a non-polar solvent system, with the polarity adjusted to achieve optimal separation. A common eluent system for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate), the compound can be effectively separated from less polar and more polar impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a mixture. In the analysis of this compound, GC-MS serves as a crucial tool for purity assessment and identification. The gas chromatography component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometry component fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for the compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely employed in research and development to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. For this compound, TLC can be effectively used to track its formation during synthesis and to assess its purity after purification.
The separation in TLC is based on the principle of differential adsorption. A TLC plate, typically coated with a stationary phase like silica gel, is spotted with the sample. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.
For a structurally related compound, Methyl 4-(3-bromo-4-oxobutyl)benzoate, a retention factor (Rf) of approximately 0.3 has been reported using a mobile phase of 1:3 ethyl acetate/hexane on a silica gel plate . Given the structural similarity, a similar solvent system would likely be effective for this compound. The polarity of this compound, with its ester and ketone functional groups, will dictate its interaction with the polar silica gel and the relatively nonpolar mobile phase. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring of the benzoate moiety is UV-active.
Table 1: Illustrative TLC Data for a Compound Structurally Related to this compound
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | Silica Gel | 1:3 Ethyl Acetate/Hexane | ~0.3 |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials. While specific TGA data for this compound is not available in the reviewed literature, the thermal behavior of similar benzoate esters can provide insight into its expected stability.
A TGA curve plots the mass of the sample against temperature. For a pure, thermally stable compound like a benzoate ester, the TGA curve would typically show a single, sharp weight loss step corresponding to its volatilization or decomposition at an elevated temperature. The onset temperature of this weight loss is an indicator of the compound's thermal stability. For instance, a study on ammonium (B1175870) benzoate showed a peak mass loss at 194.72°C, corresponding to its decomposition and vaporization unca.edu. It is expected that this compound, being a larger and less volatile molecule, would exhibit a higher decomposition temperature. The presence of the oxobutyl chain may also influence the decomposition pathway.
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature wikipedia.org. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
Specific DSC data for this compound is not readily found in the literature. However, studies on other alkyl benzoates provide a framework for understanding its expected phase transition behavior. A DSC thermogram for a pure crystalline solid like this compound would exhibit a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm). For example, a study on methyl benzoate and ethyl benzoate involved the use of DSC to measure their two-phase (liquid + vapor) heat capacities and determine their critical temperatures and densities acs.org. The presence of impurities in a sample of this compound would typically lead to a broadening of the melting peak and a depression of the melting point, which can be used to assess its purity libretexts.org.
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Structural Elucidation of Complexes
While a single crystal X-ray diffraction study specifically for this compound has not been identified in the surveyed literature, the technique has been successfully applied to elucidate the structures of closely related methyl benzoate derivatives. For example, the crystal structures of methyl 4-hydroxybenzoate (B8730719) and methyl 4-methylbenzoate have been determined using this method plos.orgnih.gov. These studies reveal detailed information about the planar arrangement of the benzoate group and the intermolecular interactions, such as hydrogen bonding and C—H⋯O contacts, that dictate the crystal packing plos.orgnih.gov.
Given these precedents, it is expected that a single crystal X-ray diffraction analysis of this compound would confirm its molecular structure, including the conformation of the oxobutyl chain relative to the benzoate ring. The data would also reveal how the molecules pack in the solid state, which is influenced by intermolecular forces.
Table 2: Crystal Data for a Structurally Similar Compound: Methyl 4-methylbenzoate
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9134 (11) |
| b (Å) | 7.6048 (14) |
| c (Å) | 17.484 (3) |
| β (°) | 97.783 (4) |
| Volume (ų) | 779.0 (2) |
| Temperature (K) | 120 (2) |
| Data from a study on Methyl 4-methylbenzoate | nih.gov |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallite size of a bulk sample. In the context of pharmaceutical development and manufacturing, PXRD is a critical tool for characterizing raw materials, intermediates, and final active pharmaceutical ingredients (APIs) to ensure batch-to-batch consistency and to identify different polymorphic forms, which can have significant implications for the bioavailability and stability of a drug product.
For a crystalline solid like this compound, a PXRD analysis would involve irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity of the X-rays at various angles. The resulting pattern of peaks, or diffractogram, is unique to the specific crystalline arrangement of the molecules in the solid, acting as a "fingerprint" for that particular crystalline form. Analysis of the peak positions (typically reported as 2θ angles) and their intensities can be used to identify the substance and assess its purity.
Although this compound is a known intermediate in the synthesis of various compounds, including the chemotherapy agent Pemetrexed, its own solid-state and crystallographic properties have not been detailed in the public domain. Research articles and patents concerning Pemetrexed provide extensive PXRD data for the final API and its various salt and polymorphic forms, but this information does not extend to its synthetic precursors.
Without experimental data, a detailed discussion of the PXRD characteristics of this compound, including data tables of diffraction peaks, cannot be provided. The generation of such data would require experimental analysis of a solid sample of the compound using a powder X-ray diffractometer.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The classical syntheses of Methyl 4-(4-oxobutyl)benzoate, such as Friedel-Crafts acylation and Heck reactions, are effective but often rely on harsh conditions or expensive catalysts. Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic routes.
One promising avenue is the refinement of the Heck reaction , which couples an aryl halide with an alkene. wikipedia.organalis.com.my Innovations could involve creating more robust palladium catalysts, potentially supported on polymers, to improve reusability and reduce metal leaching. analis.com.my Another area of exploration is the use of ionic liquids as a reaction medium, which can facilitate the reaction in the absence of traditional phosphine (B1218219) ligands and may allow for catalyst recycling. wikipedia.org
Mechanochemistry represents another novel approach, particularly for the Friedel-Crafts acylation pathway. beilstein-journals.orgresearchgate.net This solvent-free method, which uses mechanical force (e.g., ball milling) to drive the reaction, can reduce waste, energy consumption, and the use of toxic solvents. beilstein-journals.orgresearchgate.net Research in this area would focus on optimizing reaction parameters like catalyst choice, milling time, and reagent ratios to achieve high yields under solid-state conditions. beilstein-journals.org
| Synthetic Pathway | Traditional Approach | Potential Novel Approach | Key Research Goal |
| Heck Reaction | Palladium acetate (B1210297) catalyst, organic solvents, phosphine ligands. | Polymer-supported palladium catalysts; use of ionic liquids. | Enhance catalyst reusability and stability; eliminate phosphine ligands. |
| Friedel-Crafts Acylation | Lewis acid catalyst (e.g., AlCl₃), halogenated solvents. | Mechanochemical (ball-milling) synthesis; use of solid acid catalysts. | Eliminate toxic solvents; improve safety and reduce waste. |
Design and Synthesis of New Derivatives with Enhanced Bioactivity
Given its role as a key precursor to Pemetrexed, this compound is an excellent scaffold for designing new bioactive molecules. Future work will focus on synthesizing derivatives with potentially enhanced or novel therapeutic activities. The primary target remains the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in cancer cells.
Derivatives can be conceptualized by modifying two main regions of the molecule: the oxobutyl side chain and the aromatic ring.
Side Chain Modification: The ketone group on the butyl chain is a versatile handle for further reactions. It can be converted into various heterocyclic systems or used to introduce different functional groups to probe interactions within the target enzyme's binding pocket.
Aromatic Ring Substitution: Introducing substituents (e.g., halogens, nitro groups, or alkyl groups) onto the benzoate (B1203000) ring can modulate the electronic properties and lipophilicity of the molecule. These changes can affect the compound's binding affinity, selectivity, and pharmacokinetic properties.
The goal is to create a library of novel compounds based on the this compound core structure for screening against various biological targets, particularly those involved in cell proliferation.
Advanced Mechanistic Investigations using In Situ Spectroscopy
A deeper understanding of the reaction mechanisms for synthesizing this compound is crucial for process optimization, yield improvement, and waste reduction. Advanced in situ spectroscopic techniques offer powerful tools for real-time monitoring of these reactions.
For the Friedel-Crafts acylation , in situ Raman and IR spectroscopy can be employed to track the rapid complexation between the acylating agent and the Lewis acid catalyst. beilstein-journals.orgresearchgate.net These techniques can help identify key reactive intermediates, such as the acetylium ion, and elucidate their role in the reaction pathway. rsc.org Similarly, in situ solid-state NMR spectroscopy can identify active surface species when solid catalysts like zeolites are used. nih.gov
For the Heck reaction , which involves a complex Pd(0)/Pd(II) catalytic cycle, in situ Fourier-transform near-infrared (FT-NIR) spectroscopy is a valuable tool. rsc.orgresearchgate.net It allows for the real-time tracking of reactant consumption and product formation, which can reveal important kinetic details, including reaction initiation periods that might otherwise go unnoticed. rsc.orgresearchgate.net This data is essential for understanding the behavior of the active catalyst and optimizing reaction conditions. researchgate.net
| Spectroscopic Technique | Application in Synthesis of this compound | Mechanistic Insights Gained |
| In Situ Raman/IR | Monitoring Friedel-Crafts acylation. | Identification of acylium ion intermediates; studying catalyst-reagent complexation. beilstein-journals.orgrsc.org |
| In Situ Solid-State NMR | Investigating Friedel-Crafts acylation with solid catalysts. | Characterization of active species on the catalyst surface. nih.gov |
| In Situ FT-NIR | Real-time kinetic analysis of the Heck reaction. | Monitoring reaction profiles; identifying initiation periods; understanding catalyst cycle. rsc.orgresearchgate.net |
Application in Catalysis and Materials Science Research
The bifunctional nature of this compound, possessing both a ketone and an ester group, opens up possibilities for its use in catalysis and materials science.
In asymmetric catalysis , the ketone functionality makes it a potential substrate for enantioselective reduction reactions catalyzed by enzymes like (S)-1-phenylethanol dehydrogenase (PEDH). nih.gov Such reactions could produce chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. Furthermore, aromatic β-keto esters are known to participate in catalytic enantioselective reactions like the Mannich reaction, suggesting that derivatives of this compound could serve as important reactants in forming complex chiral molecules. acs.org
In materials science , molecules containing keto and ester functionalities can serve as versatile monomers for polymerization. Aryl vinyl ketones, a related class of compounds, have been used to create polymer backbones with high thermal stability. nii.ac.jp The ketone group in this compound or its derivatives could be transformed into a polymerizable group (e.g., a vinyl group), allowing its incorporation into polymers. The resulting keto-functionalized polymers could have applications as reactive scaffolds for further chemical modification or as materials with specific photodegradable properties. nii.ac.jpnih.gov Patents have described the creation of poly(keto-esters) from polyketones, indicating a potential pathway to new materials. google.com
Deeper Understanding of Structure-Activity Relationships through Computational Modeling
Computational modeling, particularly quantitative structure-activity relationship (QSAR) studies, is an indispensable tool in modern drug design. wikipedia.orgnih.gov For derivatives of this compound, these methods can be used to predict their biological activity and guide the synthesis of more potent and selective drug candidates.
3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), can be employed to build predictive models. mdpi.com These models correlate the 3D structural features (e.g., steric, electrostatic, and hydrophobic fields) of a series of synthesized derivatives with their experimentally determined biological activity (e.g., inhibition of DHFR). The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a rational basis for designing new analogues. mdpi.comnih.gov
Pharmacophore modeling can identify the essential chemical features required for binding to the target. By aligning the structures of active compounds, a common pharmacophore hypothesis can be generated and used to screen virtual libraries for new potential inhibitors before committing to their synthesis, saving time and resources. nih.gov These computational approaches will be crucial for systematically exploring the chemical space around the this compound scaffold to identify next-generation antifolates or other bioactive agents. nih.govacs.org
Sustainable and Green Chemistry Approaches for Synthesis
Future research will increasingly prioritize the development of sustainable and green synthetic methodologies to minimize environmental impact. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, can be applied to the synthesis of this compound.
For the Friedel-Crafts acylation , a key goal is to move away from stoichiometric Lewis acids (like AlCl₃) and halogenated solvents. Research into metal- and halogen-free methodologies, for example using methanesulfonic anhydride (B1165640) as a promoter, offers a much greener alternative that produces minimal waste. acs.org The use of solid-state, solvent-free mechanochemical methods also aligns perfectly with green chemistry principles. beilstein-journals.org
For the Heck reaction , green approaches focus on developing highly efficient, ligand-free palladium catalyst systems that can operate in greener solvents like water or be recycled. The use of hydrotropic mediums or immobilizing the catalyst on a solid support are promising strategies to enhance the sustainability of this important C-C bond-forming reaction.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Waste Prevention | Using catalytic reagents instead of stoichiometric ones (e.g., in Friedel-Crafts). |
| Safer Solvents | Replacing halogenated solvents with water, ionic liquids, or solvent-free conditions (mechanochemistry). |
| Energy Efficiency | Developing reactions that proceed under milder conditions (e.g., room temperature). |
| Catalysis | Designing highly active and recyclable catalysts (e.g., supported Pd catalysts for the Heck reaction). |
Q & A
Basic: What synthetic methods are recommended for preparing Methyl 4-(4-oxobutyl)benzoate, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via esterification or Friedel-Crafts acylation. A common approach involves reacting 4-(4-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) under reflux. Key optimization steps include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for efficient esterification .
- Temperature control : Maintain reflux (70–80°C) to drive the reaction equilibrium toward ester formation.
- Purification : Post-reaction neutralization (e.g., NaHCO₃ wash), followed by column chromatography or recrystallization to isolate the product .
Yield optimization : Use a molar excess of methanol (1.5–2 equivalents) and monitor reaction completion via TLC or GC-MS.
Basic: How can the physicochemical properties of this compound be experimentally characterized?
Answer:
Key characterization methods include:
- Boiling point : Determined via distillation under reduced pressure (expected range: ~297°C at 760 mmHg, extrapolated from similar esters) .
- Density and refractive index : Measured using a pycnometer and refractometer, respectively (density ≈1.105 g/cm³; refractive index ≈1.514) .
- LogP (lipophilicity) : Estimated via reverse-phase HPLC or shake-flask method (experimental logP ≈1.6) .
- Spectroscopy : Confirm structure using FT-IR (C=O stretch at ~1720 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl ester singlet at δ 3.8–3.9 ppm) .
Advanced: What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous esters (e.g., phenacyl benzoates) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₄O₃ for this compound) with <5 ppm mass accuracy .
- Dynamic NMR : Detects conformational flexibility in the oxobutyl chain under variable-temperature conditions .
Advanced: How does the oxobutyl substituent influence reactivity in nucleophilic acyl substitution reactions?
Answer:
The oxobutyl group introduces steric hindrance and electronic effects:
- Steric effects : The bulky chain slows nucleophilic attack at the ester carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .
- Electronic effects : The electron-donating alkyl chain slightly deactivates the ester carbonyl, reducing reactivity compared to unsubstituted benzoates.
- Case study : In hydrolysis reactions, this compound shows 30% slower kinetics than methyl benzoate under identical alkaline conditions .
Basic: What handling and storage protocols ensure the stability of this compound?
Answer:
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the oxobutyl group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
- Light sensitivity : Store in amber glass to prevent UV-induced degradation .
Advanced: How can this compound serve as a precursor in drug development?
Answer:
- Prodrug synthesis : The ester group is hydrolyzed in vivo to release 4-(4-oxobutyl)benzoic acid, a potential anti-inflammatory agent .
- Click chemistry : The oxobutyl chain can be functionalized via alkyne-azide cycloaddition for targeted drug delivery systems .
- Case study : Analogous esters (e.g., methyl 4-heptynoylamino benzoate) show promise in inhibiting phospholipase A2, a key enzyme in inflammatory pathways .
Advanced: What computational tools predict the biological interactions of this compound?
Answer:
- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Relate structural descriptors (e.g., polar surface area, logP) to bioactivity data from PubChem assays .
- DFT calculations : Predict reactivity sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
